4-(4-Isothiocyanatophenoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52024-72-3 |
|---|---|
Molecular Formula |
C12H8N2OS |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
4-(4-isothiocyanatophenoxy)pyridine |
InChI |
InChI=1S/C12H8N2OS/c16-9-14-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-8H |
InChI Key |
OKAZJDXEZKHOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Chemistry and Methodologies
General Synthetic Routes to Isothiocyanates
The isothiocyanate functional group (–N=C=S) is a key reactive moiety, and its synthesis has been the subject of extensive research. chemrxiv.org The most common and versatile starting materials for the preparation of isothiocyanates are primary amines. chemrxiv.org
From Amines via Dithiocarbamate (B8719985) Intermediates
A prevalent and widely applicable method for the synthesis of isothiocyanates from primary amines proceeds through the formation of a dithiocarbamate salt intermediate. chemrxiv.org This two-step process first involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to generate the corresponding dithiocarbamate salt. chemrxiv.org The subsequent step involves the desulfurization of this intermediate to yield the isothiocyanate. chemrxiv.org
A variety of reagents have been developed for the desulfurization step, each with its own advantages and limitations. Some common desulfurylating agents include:
Tosyl Chloride: A facile and general protocol utilizes tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent offers a clean reaction as the byproducts, carbon dioxide (CO₂) and carbonyl sulfide (B99878) (COS), are gaseous and easily removed. kiku.dkcbijournal.com
Iron(III) Chloride (FeCl₃): An aqueous solution of iron(III) chloride has been effectively used for the desulfurization of dithiocarbamate salts, particularly in one-pot syntheses. nih.govmdpi.com
Sodium Persulfate (Na₂S₂O₈): This reagent allows for the synthesis to be conducted in water, offering a greener alternative. rsc.org
The general reaction scheme is as follows:
R-NH₂ + CS₂ + Base → [R-NH-C(=S)S]⁻[Base-H]⁺ → R-N=C=S
The choice of base is crucial for the efficient formation of the dithiocarbamate salt, with common choices including triethylamine (B128534) (Et₃N), 1,4-diazabicyclo[2.2.2]octane (DABCO), and sodium hydride (NaH). organic-chemistry.orgnih.govmdpi.com
Approaches for Electron-Deficient Pyridyl Isothiocyanates
The synthesis of isothiocyanates from pyridyl amines, particularly those with electron-withdrawing groups, can be more challenging than their aryl amine counterparts due to the reduced nucleophilicity of the pyridyl amine. nih.govmdpi.com This lower reactivity can hinder the initial formation of the dithiocarbamate salt. mdpi.com
To overcome this, specific strategies have been developed:
Stronger Bases: The use of stronger bases, such as sodium hydride (NaH), can facilitate the deprotonation of the less nucleophilic electron-deficient aminopyridines, thereby promoting the formation of the dithiocarbamate salt. nih.gov
One-Pot Procedures: One-pot methods, where the dithiocarbamate is generated in situ and immediately converted to the isothiocyanate, have proven effective. For instance, a one-pot process using aqueous iron(III) chloride for desulfurization has been successfully applied to a wide range of pyridyl isothiocyanates, including electron-deficient ones. nih.govmdpi.com
Two-Step Approach with Phenyl Chlorothionoformate: For highly electron-deficient aryl and heterocyclic amines, a two-step approach using phenyl chlorothionoformate has been shown to be more versatile than one-pot methods. researchgate.net
Synthesis of the 4-(4-Isothiocyanatophenoxy)pyridine Scaffold
The synthesis of the target molecule, this compound, requires the formation of the core phenoxypyridine ether linkage followed by the introduction of the isothiocyanate group.
Strategies for Phenoxypyridine Ether Linkage Formation
The formation of the ether bond between a pyridine (B92270) ring and a phenyl group is a key step. Several established methods for ether synthesis can be adapted for this purpose. A common strategy involves a nucleophilic aromatic substitution reaction. For instance, the reaction of a halopyridine with a substituted phenol (B47542) in the presence of a base is a viable route. In the context of this compound, this could involve the reaction of 4-chloropyridine (B1293800) or 4-fluoropyridine (B1266222) with 4-aminophenol (B1666318), followed by conversion of the amino group to the isothiocyanate.
Another approach could be the Ullmann condensation, which involves the copper-catalyzed reaction of a halopyridine with a phenol. Modern variations of this reaction often utilize palladium or other transition metal catalysts to achieve higher yields and milder reaction conditions.
Incorporation of the Isothiocyanate Moiety onto the Phenoxy-Substituted Pyridine Framework
Once the 4-(4-aminophenoxy)pyridine (B17474) intermediate is synthesized, the amino group can be converted to the isothiocyanate functionality using the methods described in section 2.1. Given that the pyridine ring can be considered an electron-withdrawing group, the strategies for electron-deficient amines are particularly relevant here.
A typical synthetic sequence would be:
Ether Formation: Reaction of a suitable 4-halopyridine with 4-aminophenol to form 4-(4-aminophenoxy)pyridine.
Isothiocyanate Formation: Conversion of the amino group of 4-(4-aminophenoxy)pyridine to the isothiocyanate using a suitable thiocarbonyl transfer reagent or via the dithiocarbamate intermediate method. For example, reacting the amine with carbon disulfide and a base, followed by treatment with a desulfurylating agent like iron(III) chloride or di-tert-butyl dicarbonate. kiku.dknih.govmdpi.com
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. In the context of isothiocyanate synthesis, several "green" approaches have emerged.
Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. For instance, the sulfurization of isocyanides to isothiocyanates can be achieved using elemental sulfur and catalytic amounts of an amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org This method avoids the use of highly toxic reagents like thiophosgene (B130339) or stoichiometric amounts of carbon disulfide. nih.govrsc.org
Aqueous Reaction Media: Performing reactions in water instead of organic solvents is a significant step towards greener synthesis. The use of sodium persulfate as a desulfurylating agent in water for the synthesis of isothiocyanates from amines is a prime example of this approach. rsc.org
One-Pot Syntheses: One-pot reactions are inherently more efficient as they reduce the number of work-up and purification steps, thereby minimizing solvent waste and energy consumption. nih.govmdpi.com The one-pot synthesis of pyridyl isothiocyanates from amines is a testament to the effectiveness of this strategy. nih.govmdpi.com
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Isothiocyanate Functional Group
The isothiocyanate (-N=C=S) group is a heterocumulene characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. nih.govnih.gov This inherent reactivity is the cornerstone of its chemical utility.
The most prominent reaction of the isothiocyanate group is nucleophilic addition. This reaction is particularly efficient with nitrogen and sulfur nucleophiles, such as primary and secondary amines and thiols.
The reaction with amines leads to the formation of substituted thiourea (B124793) derivatives. nih.govresearchgate.netnih.gov This condensation reaction is typically robust and high-yielding, forming the basis for many synthetic applications. researchgate.netnih.gov For instance, the reaction of an isothiocyanate with a primary amine proceeds through the attack of the amine's lone pair of electrons on the electrophilic isothiocyanate carbon, resulting in a stable thiourea product. researchgate.netorganic-chemistry.org
Similarly, isothiocyanates react with thiols to form dithiocarbamates. researchgate.netnih.govacs.org The thiol's sulfur atom acts as the nucleophile, attacking the isothiocyanate carbon. figshare.com The conditions for these reactions can sometimes be controlled by pH; for example, reactions with thiols can be favored under neutral to slightly acidic conditions (pH 6-8), while reactions with amines are often preferred in more alkaline environments (pH 9-11). researchgate.net
| Nucleophile | Product | General Reaction Scheme |
|---|---|---|
| Primary/Secondary Amine (R-NH₂) | Thiourea | R'-NCS + R-NH₂ → R'-NH-C(=S)-NH-R |
| Thiol (R-SH) | Dithiocarbamate (B8719985) | R'-NCS + R-SH → R'-NH-C(=S)-S-R |
The electrophilicity of the central carbon atom in the -N=C=S group is a result of the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. nih.govarkat-usa.org This creates a significant partial positive charge on the carbon, making it an excellent target for nucleophilic attack. mdpi.comyoutube.com The mechanism involves the nucleophile donating an electron pair to this carbon, which initiates the addition reaction. nih.gov This fundamental electronic property underpins the diverse reactivity of isothiocyanates, allowing them to serve as versatile building blocks in the synthesis of various heterocyclic compounds and other complex organic molecules. mdpi.com
Reactivity of the Phenoxypyridine Core
The phenoxypyridine core of the molecule also possesses distinct reactive characteristics, primarily centered on the pyridine (B92270) ring's susceptibility to nucleophilic aromatic substitution and the electronic influence of the linking ether bond.
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This deficiency makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2) and para (C4) to the nitrogen atom. stackexchange.comechemi.comyoutube.com An attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, which provides significant resonance stabilization. stackexchange.comechemi.com In 4-(4-Isothiocyanatophenoxy)pyridine, the phenoxy group is at the C4 position, a site activated for nucleophilic attack. Therefore, under appropriate conditions with a strong nucleophile, the phenoxy group could potentially be displaced. The rate-determining step in this mechanism is typically the initial attack of the nucleophile to break the ring's aromaticity. stackexchange.com
The phenoxy linkage (-O-) acts as a bridge between the pyridine and phenyl rings, influencing the electronic properties of the entire molecule. The oxygen atom has lone pairs of electrons that can be donated into the aromatic systems via resonance, which would typically be an activating effect. However, oxygen is also highly electronegative, exerting an electron-withdrawing inductive effect.
Intramolecular and Intermolecular Reactions
Beyond simple nucleophilic additions, the isothiocyanate group can participate in more complex transformations, including cycloaddition reactions. These are typically intermolecular reactions where the isothiocyanate acts as a dipolarophile or dienophile, reacting with various partners to form heterocyclic rings. mdpi.comresearchgate.netnih.gov For example, isothiocyanates can undergo [3+2] or [4+2] cycloadditions to create a variety of five- and six-membered sulfur- and nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.gov
Intramolecular reactions involving both the isothiocyanate group and the phenoxypyridine core are also conceivable, though they would depend on specific reaction conditions and the presence of other reagents. For instance, an intramolecular nucleophilic attack could occur if a nucleophilic center were generated on the phenoxypyridine core that could then attack the electrophilic isothiocyanate carbon. acs.org Such a reaction could lead to the formation of a fused heterocyclic system. However, these reactions are specific and not as general as the intermolecular nucleophilic additions.
Applications in Chemical Sciences
Application in Chemical Probes and Labeling Reagents
The isothiocyanate functional group is well-established as a reactive handle for the labeling of biomolecules. Its ability to form stable covalent bonds with nucleophilic residues on proteins and other biological macromolecules underpins its use in creating chemical probes and labeling reagents.
Covalent Modification Strategies for Biomolecules
The primary application of the isothiocyanate moiety in 4-(4-isothiocyanatophenoxy)pyridine is the covalent modification of biomolecules. This strategy relies on the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with primary amines and thiols.
Reaction with Amines: The isothiocyanate group reacts with primary amino groups, such as the N-terminus of a polypeptide chain or the ε-amino group of a lysine (B10760008) residue, to form a stable thiourea (B124793) linkage. This amine-specific reactivity is a cornerstone of protein labeling. nih.gov For instance, the reaction of isothiocyanate complexes with model substrates like ethylamine (B1201723) has been used to confirm this specific covalent bond formation. nih.gov
Reaction with Thiols: While the reaction with amines is more common, isothiocyanates can also react with the thiol group of cysteine residues to form dithiocarbamate (B8719985) adducts. The reactivity of nucleophilic amino acid residues generally follows the order of Cysteine >> Histidine > Lysine. nih.gov
This covalent modification is a type of Michael addition, where the nucleophilic amino acid attacks the isothiocyanate. nih.gov The pyridine (B92270) component of the molecule can further influence this reactivity. For example, in related 4-halopyridines, the pyridine ring can stabilize a positive charge, effectively "switching on" the reactivity of the molecule and allowing for catalysis-dependent covalent modification of proteins. nih.gov
Design Principles for Functional Probes and Sensors
The phenoxy-pyridine portion of the molecule is critical in designing functional probes and sensors. While the isothiocyanate group provides the covalent attachment, the rest of the scaffold dictates the probe's properties, such as fluorescence, solubility, and binding specificity.
Derivatives containing the isothiocyanatophenoxy-pyridine core have been incorporated into fluorescent labels. Key design principles for such probes include:
Photostability: Resistance to degradation upon exposure to light, ensuring a stable signal. chemodex.comsigmaaldrich.com
Water Solubility: Essential for applications in aqueous biological media. chemodex.comsigmaaldrich.com
Large Stokes Shift: A significant difference between the excitation and emission wavelengths to minimize self-quenching and improve signal-to-noise ratios. chemodex.comsigmaaldrich.com
pH Tolerance: Maintaining fluorescent properties across a range of pH values. chemodex.comsigmaaldrich.com
For example, 1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate, a complex fluorescent label, incorporates the core structure and exhibits these desirable properties. chemodex.comsigmaaldrich.com The development of such reagents, sometimes termed "quiescent affinity labels," represents an advanced strategy for creating highly selective covalent probes. nih.gov
| Property | Description | Relevance in Probe Design |
| Covalent Reactivity | The isothiocyanate group forms stable bonds with nucleophiles (e.g., amines, thiols). | Anchors the probe to the target biomolecule for stable detection. |
| Fluorescence | The aromatic system can be part of a larger fluorophore. | Enables detection and imaging through fluorescence microscopy. nih.gov |
| Solubility | The pyridine moiety can enhance water solubility. | Crucial for biological applications in aqueous environments. chemodex.comsigmaaldrich.com |
| Tunability | Chemical modification of the pyridine or phenyl rings can alter properties. | Allows for the fine-tuning of reactivity, pKa, and spectroscopic characteristics. nih.gov |
Utility in Derivatization and Functionalization for Chemical Libraries
Derivatization is a key process in analytical chemistry and in the generation of chemical libraries for drug discovery and other applications. The reactivity of the isothiocyanate group makes this compound a useful building block for these purposes.
By reacting this compound with a library of amine- or thiol-containing compounds, a diverse set of thiourea or dithiocarbamate derivatives can be rapidly synthesized. This approach is valuable for creating focused chemical libraries. For instance, in a parallel example, various aminopyrazolopyridines have been reacted with phenyl isothiocyanate in a pyridine solvent to generate a library of corresponding thiourea derivatives for biological screening. scirp.org
Furthermore, pyridine and its derivatives are often used as catalysts in derivatization reactions. For example, 4-dimethylaminopyridine (B28879) (DMAP) serves as an effective organic catalyst in derivatization procedures for sensitive quantification in mass spectrometry, highlighting the broader utility of the pyridine scaffold in facilitating chemical transformations. nih.gov
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The phenoxy-pyridine moiety of the title compound is an excellent participant in these interactions, making it a valuable component for constructing complex, self-assembled molecular architectures. nih.gov
Non-Covalent Interactions and Self-Assembly Processes
The structure of this compound allows it to engage in several types of non-covalent interactions that drive self-assembly.
Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom makes it a competent hydrogen bond acceptor. This is a fundamental interaction in forming predictable structures, such as the well-known carboxylic acid-pyridine supramolecular synthon. rsc.orgrsc.org
π-π Stacking: The electron-deficient pyridine ring and the electron-rich phenoxy ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial in the formation of host-guest complexes and layered structures. researchgate.net
Other Interactions: Computational studies have detailed other subtle yet significant interactions involving pyridine rings, such as σ-hole and lone pair-π interactions, where electrostatic forces are often dominant. nih.gov
These varied non-covalent forces enable the self-assembly of pyridine-containing molecules into higher-order structures. For example, pyridine-modified lipoic acid derivatives have been shown to self-assemble into thin films on gold surfaces, creating organized layers for molecular recognition and sensing applications. nih.govresearchgate.net
Role in Ordered Molecular Architectures
The directionality and predictability of the non-covalent interactions involving the pyridine ring make it an ideal building block for crystal engineering and the design of ordered molecular architectures. rsc.org By controlling these interactions, chemists can guide molecules to assemble into specific, functional arrangements like co-crystals and host-guest complexes. rsc.org
The inclusion of pyridine and its derivatives within host molecules, such as TADDOL derivatives, leads to the formation of highly ordered crystalline complexes. rsc.orgresearchgate.net The specific geometry of these host-guest systems is dictated by the sum of the non-covalent interactions. Similarly, the substitution of pyridine rings into macrocycles like azacalix nih.govpyridines alters the shape and electronic properties of the macrocycle's cavity, influencing its binding capabilities and the structure of the resulting complex. researchgate.net
| Interaction Type | Description | Role in Supramolecular Assembly |
| Hydrogen Bonding | The pyridine nitrogen acts as a hydrogen bond acceptor. | Directs the formation of predictable synthons and networks. rsc.org |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | Stabilizes layered structures and host-guest complexes. researchgate.net |
| Host-Guest Chemistry | Encapsulation of a guest molecule (or part of one) within a host. | Creates ordered complexes with specific recognition properties. researchgate.net |
| Self-Assembly | Spontaneous organization of molecules into ordered structures. | Forms functional materials like molecularly imprinted films. nih.govresearchgate.net |
Lack of Sufficient Data for Article Generation on "this compound"
Despite a comprehensive search for scientific literature and data, there is currently insufficient information available in the public domain to generate a detailed article on the chemical compound "this compound" focusing on its applications in advanced materials chemistry as a monomeric unit and its role in functional material design.
General information on related structures, such as pyridine-containing polymers and the chemical reactivity of isothiocyanates, is available. For instance, studies on poly(vinylpyridine) and polyimides incorporating pyridine moieties exist, highlighting their thermal stability and potential in various applications. Similarly, the reactivity of the isothiocyanate group is well-documented in the context of forming various functional materials through reactions with amines and other nucleophiles.
However, the specific combination of the 4-phenoxypyridine (B1584201) structure with the isothiocyanate functional group in the context of polymer chemistry has not been detailed in the available scientific literature. Without experimental data on the polymerization of this compound and the characterization of the resulting materials, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, the generation of an authoritative and scientifically accurate article strictly adhering to the provided outline is not possible at this time due to the absence of specific research findings on this particular compound. Further research and publication on the synthesis and characterization of polymers derived from this compound are needed before a comprehensive review of its applications in advanced materials chemistry can be written.
Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating 4-(4-Isothiocyanatophenoxy)pyridine from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis. nih.gov The separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is determined by integrating the peak area of the analyte relative to the total area of all observed peaks.
A validated RP-HPLC method can be established for routine analysis and quality control. researchgate.net Method validation would involve assessing parameters such as linearity, precision, accuracy, selectivity, and robustness to ensure reliable and reproducible results. researchgate.net
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (often with a buffer like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid) |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry (e.g., at 254 nm) |
| Internal Standard | A structurally similar, stable compound that does not co-elute |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While the isothiocyanate group can be sensitive to high temperatures, a carefully developed GC method can be used for the analysis of this compound, especially for identifying volatile impurities. nih.gov The method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.
For less volatile compounds or to avoid potential degradation, derivatization might be employed to create a more volatile and stable analyte prior to GC analysis. nih.govrsc.org
| Parameter | Typical Condition |
| Column | Capillary column (e.g., RTX-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient, e.g., starting at 80°C and ramping to 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR spectra provide critical information about the carbon-hydrogen framework of this compound. rsc.orgresearchgate.net
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) and phenoxy rings. The protons on the pyridine ring typically appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom. rsc.orgchemicalbook.com The protons on the phenoxy ring would also appear in the aromatic region. The expected signals would be a set of doublets for both the 4-substituted pyridine and the 1,4-disubstituted benzene (B151609) rings, reflecting the coupling between adjacent protons. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.netrsc.org The most characteristic signal would be from the carbon atom of the isothiocyanate group (-N=C=S), which is expected to appear in the range of 120-140 ppm. The carbon atoms of the pyridine and phenyl rings will show signals in the aromatic region (typically 110-160 ppm). The carbons attached to the nitrogen and oxygen atoms will be shifted downfield. researchgate.netrsc.org
| Technique | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | ~8.4-8.6 (doublet, 2H, protons ortho to pyridine N), ~6.9-7.1 (doublet, 2H, protons meta to pyridine N), ~7.3-7.5 (doublet, 2H, phenyl protons), ~7.1-7.3 (doublet, 2H, phenyl protons) |
| ¹³C NMR | ~125-135 (Isothiocyanate carbon), ~150-165 (Pyridine C-O and C=N), ~110-160 (Aromatic carbons) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, the molecule is fragmented, and the resulting pattern provides structural information. For this compound (C₁₂H₈N₂OS), the molecular ion peak [M]⁺ would be observed at m/z 228. The fragmentation pattern would likely involve cleavage of the ether bond and the loss of the isothiocyanate group. nist.govnist.gov
| Ion | m/z (expected) | Identity |
| [C₁₂H₈N₂OS]⁺ | 228 | Molecular Ion |
| [C₁₁H₈NO]⁺ | 170 | Loss of -NCS |
| [C₆H₄NCS]⁺ | 134 | Isothiocyanatophenyl fragment |
| [C₅H₄N]⁺ | 78 | Pyridyl fragment |
| [C₆H₅O]⁺ | 93 | Phenoxy fragment |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the isothiocyanate group. researchgate.net
The key diagnostic absorption bands are:
Isothiocyanate (-N=C=S) stretch: A strong, sharp, and unambiguous band in the region of 2000-2200 cm⁻¹. researchgate.net
Aromatic C-O-C stretch: Bands corresponding to the asymmetric and symmetric stretching of the aryl ether linkage, typically found around 1240 cm⁻¹ and 1020 cm⁻¹, respectively.
Pyridine ring vibrations: C=N and C=C stretching vibrations within the pyridine ring, appearing in the 1400-1600 cm⁻¹ region. nih.govscispace.com
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings. nist.govnist.gov
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Isothiocyanate (-N=C=S) | 2000 - 2200 | Strong, Sharp |
| Aryl C-O-C Stretch | 1230 - 1270 (asymmetric), 1010-1050 (symmetric) | Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C-H Bending | 690 - 900 | Medium to Strong |
Insufficient Data Available for "this compound"
Following a comprehensive search for spectroscopic and analytical data for the chemical compound this compound, it has been determined that there is a lack of publicly available scientific literature containing the specific experimental data required to generate a detailed article on its characterization.
Extensive searches for UV-Visible spectroscopic data, including absorption maxima, and advanced analytical findings, such as X-ray crystallographic parameters, for this compound did not yield any specific results for this compound. While general information on the spectroscopic properties of pyridine derivatives is available, this information is not sufficient to create a scientifically accurate and detailed analysis of the target compound.
Similarly, no crystallographic data, which would provide insight into the solid-state structure of this compound, could be located in the searched databases and scientific publications.
Due to the absence of this critical experimental data, it is not possible to construct the requested article with the required level of detail and accuracy in the specified sections on UV-Visible Spectroscopy and Advanced Analytical Techniques. Further research and publication of the characterization of this compound in the scientific community would be necessary to fulfill such a request.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 4-(4-isothiocyanatophenoxy)pyridine, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations would yield crucial information such as the molecule's geometry, orbital energies (HOMO and LUMO), and the distribution of electron density.
The resulting data would allow for the prediction of the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques would be instrumental in understanding the three-dimensional structure and conformational flexibility of this compound. By constructing a computational model of the molecule, researchers can explore its preferred shapes and how it might interact with biological macromolecules, such as proteins.
Molecular dynamics (MD) simulations would further build upon this by simulating the movement of the atoms in the molecule over time. This provides a dynamic picture of the molecule's behavior in different environments, such as in a solvent or near a biological target. MD simulations can reveal important information about the stability of different conformations and the flexibility of the molecule, which are critical for its biological activity.
Prediction of Chemical Interactions and Reaction Pathways
Computational methods can be used to predict how this compound might interact with other molecules and to elucidate potential reaction pathways. Docking studies, for example, could be used to predict the binding mode and affinity of the molecule to a specific protein target. This information is invaluable in drug discovery for identifying potential therapeutic targets.
Furthermore, computational chemistry can be used to map out the energy landscape of potential chemical reactions involving the isothiocyanate group, which is known for its reactivity towards nucleophiles. This would help in understanding the molecule's stability and its potential to form covalent bonds with biological targets.
Structure-Reactivity Relationship (SRR) Modeling based on Theoretical Parameters
Once a set of analogous compounds is synthesized and their biological activity is determined, Structure-Reactivity Relationship (SRR) modeling can be employed. This involves correlating the computationally derived theoretical parameters (such as orbital energies, electrostatic potentials, and steric descriptors) with the observed biological activity.
By establishing a quantitative relationship between the structural features and the reactivity or activity, researchers can develop predictive models. These models can then be used to design new, more potent, and selective molecules based on the this compound scaffold, thereby accelerating the drug discovery and development process.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The synthesis of 4-(4-isothiocyanatophenoxy)pyridine logically proceeds through two key stages: the formation of the diaryl ether, 4-(4-aminophenoxy)pyridine (B17474), and the subsequent conversion of the amino group to an isothiocyanate.
The core diaryl ether structure can be assembled via nucleophilic aromatic substitution. One established method involves the reaction of a p-aminophenol salt with a suitable 4-halopyridine. For instance, the synthesis of related 4-(4-aminophenoxy)-2-(alkyl carbamoyl)pyridines has been achieved by reacting N-alkyl-4-chloro-2-pyridine carboxamides with potassium p-aminophenoxide in anhydrous DMF under a nitrogen atmosphere consensus.app. This approach could be adapted for the synthesis of the parent 4-(4-aminophenoxy)pyridine.
Once the amine precursor is obtained, its conversion to the isothiocyanate is the critical next step. Traditional methods often rely on toxic reagents like thiophosgene (B130339) rsc.org. However, a significant trend in organic synthesis is the development of milder and more environmentally benign alternatives nih.gov. Recent advancements in the synthesis of isothiocyanates from primary amines offer several promising routes rsc.orgchemrxiv.org:
Reaction with Phenyl Chlorothionoformate: A facile and efficient method involves the reaction of amines with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide. This can be performed as a one-pot process, particularly for electron-rich arylamines, or as a two-step procedure for a wider range of substrates organic-chemistry.org. The two-step approach, involving the initial formation of a thiocarbamate intermediate followed by base-induced elimination, offers greater versatility and is suitable for a broad spectrum of amines, including those with electron-deficient and heterocyclic moieties organic-chemistry.org.
Use of Desulfurization Agents: A common strategy is the in situ or stepwise formation of a dithiocarbamate (B8719985) salt from the amine and carbon disulfide, followed by treatment with a desulfurizing agent. A variety of such agents have been explored, including ethyl chloroformate, hydrogen peroxide, and various metal salts nih.gov.
Future research in this area should focus on optimizing these modern synthetic methods for this compound to achieve high yields, purity, and scalability while avoiding hazardous reagents.
Exploration of New Reactivity Profiles
The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its potential applications.
The reaction of isothiocyanates with amines to form thioureas is a well-established and robust transformation. Kinetic and mechanistic studies of the pyridinolysis of related thiocarbonates and thiobenzoates have been conducted, revealing stepwise mechanisms that can proceed through a zwitterionic tetrahedral intermediate nih.govnih.gov. The rate-determining step can vary depending on the basicity of the attacking pyridine (B92270) and the nature of the leaving group nih.govnih.gov.
A theoretical investigation into the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines has shown a stepwise mechanism with the rate-limiting step being the breakdown of the tetrahedral intermediate rsc.org. Such computational studies can provide valuable insights into the reaction pathways and transition states involved in the reactions of this compound.
Future research should aim to:
Systematically investigate the kinetics and mechanisms of the reactions of this compound with a diverse library of nucleophiles (e.g., amines, thiols, alcohols).
Explore its potential in bioorthogonal chemistry. The isothiocyanate group is not a traditional bioorthogonal handle, but its selective reactivity could potentially be harnessed in specific biological contexts, especially in systems with low concentrations of competing nucleophiles nih.govnih.gov.
Investigate its utility in "click chemistry" like reactions, aiming for high efficiency, selectivity, and mild reaction conditions.
| Nucleophile | Product | Potential Application |
| Primary/Secondary Amines | Thioureas | Synthesis of bioactive molecules, materials science |
| Thiols | Dithiocarbamates | Bioconjugation, sensor development |
| Alcohols/Phenols | Thiocarbamates | Polymer chemistry, organic synthesis |
Integration into Complex Chemical Systems
The bifunctional nature of this compound, with its reactive isothiocyanate group and the coordinating pyridine nitrogen, makes it an attractive building block for more complex chemical architectures.
Supramolecular Chemistry: The pyridine moiety can act as a ligand for metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). The isothiocyanate group could then be used for post-synthetic modification of these materials, introducing new functionalities or linking different supramolecular assemblies. Terpyridine-based materials, for example, have found applications in catalysis, optoelectronics, and life sciences researchgate.net.
Polymer and Materials Science: The isothiocyanate group can be used to functionalize polymers or surfaces. For example, it can be grafted onto materials bearing primary or secondary amine groups. The resulting thiourea (B124793) linkage is known for its stability and hydrogen-bonding capabilities, which can influence the material's properties.
Medicinal Chemistry and Chemical Biology: Diaryl ethers are present in numerous biologically active compounds nih.gov. The isothiocyanate group is also a key pharmacophore in many natural and synthetic compounds with a range of biological activities rsc.orgchemrxiv.org. Therefore, this compound could serve as a scaffold for the development of novel therapeutic agents or as a chemical probe for studying biological systems. Its ability to react with amine groups on proteins makes it a candidate for targeted covalent inhibition.
Future work in this area will involve the creative use of this molecule as a versatile connector and functional unit in the design of novel materials and biologically active compounds.
Advanced Computational Design and Prediction
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational methods can be applied to:
Predict Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, including its molecular orbitals (HOMO, LUMO), electrostatic potential, and charge distribution. These properties are crucial for understanding its reactivity and intermolecular interactions dntb.gov.ua.
Model Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of its reactions with various nucleophiles, including the identification of transition states and the calculation of activation energies rsc.orgresearchgate.net. This can help in optimizing reaction conditions and predicting the outcome of new reactions.
Design of Derivatives: In silico screening of derivatives of this compound with modified substituents on either the pyridine or the phenoxy ring can help in tuning its reactivity, solubility, and electronic properties for specific applications. This computational pre-screening can significantly reduce the synthetic effort required to identify promising candidates.
The synergy between advanced computational design and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
